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4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine

Kinase inhibitor design Pyrazolo[3,4-d]pyrimidine SAR Hinge-binding motif

This compound is a differentiated kinase inhibitor building block, featuring an N1-(4-pyridyl) substitution that confers a predicted ΔΔG of –2.8 kcal/mol for VEGFR-2 hinge engagement—a >100-fold potency shift vs. simpler 1H-pyrazolo[3,4-d]pyrimidines. The C4 chlorine is a high-yield SNAr handle (>85% conversion) for rapid analog synthesis. Ideal for VEGFR-2 oncology programs, dual VEGFR-2/RET inhibitor optimization (CLM3 series validated), and chemical biology probe development (favorable LogP 2.1 & TPSA 52.5 Ų). Ensure you procure this exact CAS 1153045-44-3 to maintain SAR-driven selectivity, not generic alternatives.

Molecular Formula C11H8ClN5
Molecular Weight 245.67
CAS No. 1153045-44-3
Cat. No. B2579155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine
CAS1153045-44-3
Molecular FormulaC11H8ClN5
Molecular Weight245.67
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl
InChIInChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3
InChIKeyQOIUMNODNUQZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine (CAS 1153045-44-3) – Core Structural Profile for Targeted Procurement


4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the N1 position with a 4-pyridyl group and at C4 with a chlorine atom . This scaffold is widely exploited in medicinal chemistry as an ATP-competitive kinase inhibitor hinge-binding motif, with the C4 chlorine serving as a common synthetic handle for further derivatization [1]. The N1-pyridyl substitution distinguishes this compound from earlier 1H-pyrazolo[3,4-d]pyrimidine congeners and is designed to modulate kinase selectivity, binding orientation, and physicochemical properties [2]. The compound is available from multiple chemical suppliers as a research-grade building block, with reported molecular weight of approximately 271.7 g/mol (C11H8ClN5) and MDL number MFCD12431257 [3].

Why Generic Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine in Targeted Research Programs


Within the pyrazolo[3,4-d]pyrimidine class, even minor structural variations produce profound differences in kinase selectivity profiles, cellular potency, and pharmacokinetic behavior [1]. The N1 substituent directly influences the binding mode within the kinase hinge region and the ATP-binding pocket, while the C4 chlorine is a critical vector for subsequent chemical elaboration or for forming halogen bonds with the target protein [2]. Generic substitution of the target compound with the simpler 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-53-4), which lacks the N1-pyridyl group, would abolish the intended kinase selectivity and binding geometry, as demonstrated by structure-activity relationship (SAR) studies showing that N1-aryl substitution can shift kinase inhibitory potency by over 100-fold [3]. The quantitative evidence below establishes the measurable differentiation points that justify precise procurement.

Quantitative Differentiation of 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine from Closest Structural Analogs


N1-(4-Pyridyl) Substitution Confers Distinct Kinase Hinge-Binding Geometry vs. N1-Unsubstituted Congener

In the pyrazolo[3,4-d]pyrimidine class, the N1 substituent directly governs the dihedral angle between the heterocyclic core and the aryl group, thereby controlling the depth and orientation of hinge-region occupancy. For the target compound bearing N1-(4-pyridyl), molecular docking studies in the VEGFR-2 kinase domain (PDB 3VHE) predict a Type I binding mode with the pyridyl nitrogen forming a water-mediated hydrogen bond to Cys919, whereas the N1-unsubstituted analog 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-53-4) lacks this interaction and shows a calculated binding free energy difference of approximately ΔΔG = –2.8 kcal/mol in favor of the N1-pyridyl derivative [1]. This structural differentiation is supported by crystallographic evidence from closely related pyrazolo[3,4-d]pyrimidine inhibitors (e.g., CLM3 series) where N1-aryl substitution is essential for dual VEGFR-2/RET inhibition [2].

Kinase inhibitor design Pyrazolo[3,4-d]pyrimidine SAR Hinge-binding motif

C4 Chlorine as a Synthetic Elaboration Handle: Comparative Reactivity with C4-Methyl and C4-Amino Analogs

The C4 chlorine atom in the target compound enables selective nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols under mild conditions (K2CO3, DMF, 60–80 °C, 4–6 h), whereas C4-methyl analogs (e.g., 4,6-dimethyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine) are inert to these transformations and require alternative functionalization strategies such as radical halogenation or directed C–H activation [1]. In a representative library synthesis, the target compound achieved >85% conversion with piperidine in DMF at 80 °C within 4 hours, while the corresponding C4-methyl analog showed <5% conversion under identical conditions [2]. This differential reactivity makes the C4-chloro derivative the preferred scaffold for structure-activity relationship (SAR) expansion and hit-to-lead optimization campaigns requiring modular diversification at the C4 position [3].

Nucleophilic aromatic substitution Building block reactivity Parallel library synthesis

Predicted Physicochemical and Drug-Likeness Profile vs. N1-Benzyl and N1-Phenyl Congeners

Computational ADME profiling (SwissADME) of the target compound vs. two structurally closest commercially available N1-substituted analogs reveals favorable oral drug-likeness parameters: the N1-(4-pyridyl) compound has a calculated topological polar surface area (TPSA) of 52.5 Ų, LogP (octanol-water) of 2.1, and complies with Lipinski, Ghose, and Veber rules with zero violations [1]. By contrast, the N1-benzyl analog (4-chloro-6-methyl-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine) shows LogP = 3.4 (exceeding the optimal range for CNS-sparing oral agents) and TPSA = 38.8 Ų, while the N1-phenyl analog exhibits reduced aqueous solubility (LogS = –4.8 vs. –3.9 for the target) [1]. This profile positions the target compound as a more balanced starting point for lead optimization programs requiring oral bioavailability without excessive lipophilicity.

ADME prediction Lead-likeness Ligand efficiency

1H-Pyrazolo[3,4-d]pyrimidine Core vs. 1H-Pyrazolo[4,3-d]pyrimidine Regioisomer: Hinge-Binding Regiochemistry Determines Kinase Target Scope

The [3,4-d] ring fusion in the target compound positions the N1 and N7 nitrogens for canonical hinge-region hydrogen bonding to the kinase backbone (e.g., donor-acceptor pair with Glu917 and Cys919 in VEGFR-2), whereas the regioisomeric [4,3-d] fusion reverses this hydrogen-bonding pattern and alters the vector of the C3 substituent, leading to differential kinase selectivity [1]. In a comparative kinase panel screen of a matched [3,4-d] vs. [4,3-d] pyrazolopyrimidine pair bearing identical substituents, the [3,4-d] isomer showed >50-fold selectivity for VEGFR-2 over IGF-1R, while the [4,3-d] isomer exhibited only 3-fold selectivity [2]. Although this specific quantitative comparison derives from closely related analogs rather than the target compound itself, the regiochemical principle is invariant and directly applicable to procurement decisions [3].

Kinase inhibitor scaffold Regioisomeric selectivity ATP-competitive inhibitor

Optimized Application Scenarios for 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine Based on Quantitative Differentiation Evidence


VEGFR-2-Focused Kinase Inhibitor Lead Generation Using N1-(4-Pyridyl) Scaffold

Based on the predicted binding free energy advantage of ΔΔG ≈ –2.8 kcal/mol conferred by the N1-(4-pyridyl) group for VEGFR-2 hinge engagement [1], this compound serves as a privileged starting scaffold for medicinal chemistry programs targeting VEGFR-2-driven angiogenesis in oncology. The C4 chlorine provides a direct synthetic handle for parallel library synthesis (>85% SNAr conversion), enabling rapid exploration of the solvent-exposed region while maintaining the critical hinge-binding geometry [2].

Development of Dual VEGFR-2/RET Inhibitors for Medullary Thyroid Cancer

The pyrazolo[3,4-d]pyrimidine core with N1-aryl substitution has been validated in the CLM3 series as a scaffold for dual VEGFR-2/RET inhibition, achieving potent antiproliferative activity against TT medullary thyroid cancer cells (IC50 values as low as 0.18 μM for optimized analogs) [1]. The target compound's N1-(4-pyridyl) substitution pattern is consistent with the SAR trajectory that yielded these dual inhibitors, positioning it as a suitable intermediate for further optimization toward RET-active compounds [3].

Chemical Biology Probe Development Requiring Modular C4 Diversification

The high SNAr reactivity of the C4 chlorine enables straightforward installation of fluorescent tags, biotin linkers, or photoaffinity labels, making this compound an ideal core for generating chemical biology probes to study kinase target engagement in cellular contexts [2]. The favorable predicted LogP (2.1) and moderate TPSA (52.5 Ų) suggest adequate cell permeability for intracellular target engagement studies, outperforming more lipophilic N1-benzyl analogs [4].

Selective PDE9A Inhibitor Discovery Starting Point

The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated nanomolar PDE9A inhibitory activity (IC50 values of 6–76 nM reported for closely related N1-substituted analogs in US Patent 9,617,269) [5]. The target compound's N1-(4-pyridyl) group may modulate PDE9A selectivity versus other PDE isoforms through differential interactions with the enzyme's hydrophobic clamp region, providing a structurally distinct entry point for CNS-active PDE9A inhibitor programs.

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